4-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]aniline
Description
4-Chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]aniline is a substituted aniline derivative featuring a chloro group at the para position of the benzene ring and a 3,5-dimethyl-1,2-oxazole moiety linked via a methylene group to the aniline nitrogen. The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, confers distinct electronic and steric properties to the compound.
Properties
IUPAC Name |
4-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-8-12(9(2)16-15-8)7-14-11-5-3-10(13)4-6-11/h3-6,14H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUIFLXGZWJHMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CNC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]aniline typically involves the reaction of 4-chloroaniline with a suitable oxazole derivative. One common method includes the use of 3,5-dimethyl-4-formyl-1,2-oxazole, which reacts with 4-chloroaniline under acidic or basic conditions to form the desired product. The reaction conditions often involve solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted aniline derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Potential : The compound's structure allows it to interact with biological targets such as enzymes and receptors. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 0.0048 mg/mL |
| Compound B | C. albicans | 0.0098 mg/mL |
| Compound C | S. aureus | 0.0195 mg/mL |
These findings suggest that structural modifications can enhance the antimicrobial efficacy of related compounds.
Organic Synthesis Applications
Precursor for Bioactive Compounds : The compound serves as a precursor in the synthesis of various bioactive molecules. For instance, it can undergo allylation reactions to form derivatives that contain indole and dihydroindole nuclei, which are known for their pharmacological properties.
Synthetic Routes : The synthesis typically involves reactions between 4-chloroaniline and suitable oxazole derivatives under acidic or basic conditions. Common solvents include ethanol or methanol, often requiring heating to facilitate the reaction.
Materials Science Applications
Energetic Compounds : In materials chemistry, 4-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]aniline is utilized as a precursor for the synthesis of insensitive energetic compounds. This application is particularly relevant in the development of safer explosives and propellants.
Case Study: Synthesis of Dinitropyrazole Derivatives
A series of 3,5-dinitropyrazole derivatives were synthesized using this compound as a starting material. The structures were confirmed through techniques such as IR spectroscopy and single crystal X-ray diffraction, demonstrating the compound's utility in advanced materials research.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]aniline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring and chloroaniline moiety can contribute to the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its combination of a chloro-substituted aniline and a dimethyloxazole group. Below is a comparative analysis with two analogs from the literature:
Table 1: Key Comparisons of Structural and Physicochemical Properties
Key Differences and Implications
Heterocyclic Core :
- The target compound’s 1,2-oxazole core is less electron-deficient compared to the 1,2,4-oxadiazole in and the sulfur-rich 1,2,3-dithiazole in . This affects reactivity: oxadiazoles and dithiazoles are more polarizable, enhancing interactions in biological targets or materials.
- The dithiazole in contains sulfur atoms, which may improve metabolic stability but reduce solubility compared to oxygen/nitrogen-based heterocycles.
The methoxyphenyl-benzylidene group in adds aromatic bulk, likely increasing lipophilicity and altering pharmacokinetic profiles.
Synthetic Accessibility: The dithiazole derivative was synthesized in 95% yield via a one-step reaction between 4-methylaniline and 4,5-dichloro-1,2,3-dithiazolium chloride, suggesting efficient methodology for sulfur-containing heterocycles. No synthesis details are provided for the target compound or the oxadiazole analog .
Biological Activity
4-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]aniline (CAS Number: 303985-31-1) is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential pharmacological applications. This article delves into its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a chloro-substituted aniline moiety linked to a dimethyl-oxazole ring. Its molecular formula is , and it possesses notable chemical properties that facilitate its interaction with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The oxazole ring enhances the compound's binding affinity due to its heterocyclic nature, while the chloroaniline component may influence the compound's lipophilicity and overall pharmacokinetic profile.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance, studies have shown that derivatives of this compound can inhibit the growth of Gram-positive and Gram-negative bacteria as well as various fungal strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 0.0048 mg/mL |
| Compound B | C. albicans | 0.0098 mg/mL |
| Compound C | S. aureus | 0.0195 mg/mL |
These findings suggest that structural modifications can enhance the antimicrobial efficacy of related compounds.
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor , particularly in relation to cholinesterase activity. Inhibitors of this enzyme are crucial in treating conditions like Alzheimer's disease.
Table 2: Enzyme Inhibition Profiles
Case Studies
Several studies have explored the biological implications of compounds similar to this compound:
- Antibacterial Efficacy : A study involving various substituted anilines demonstrated that specific modifications led to enhanced antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The study highlighted that the presence of electron-withdrawing groups significantly improved potency.
- Antifungal Activity : Research published in MDPI indicated that certain derivatives exhibited promising antifungal properties against Candida albicans, with MIC values suggesting strong inhibitory effects at low concentrations .
- Neuroprotective Effects : A recent investigation into multi-target drugs revealed that similar compounds could mitigate neurotoxicity associated with Alzheimer's pathology by inhibiting amyloid-beta aggregation and reducing oxidative stress .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]aniline?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, the oxazole ring (3,5-dimethyl-1,2-oxazol-4-yl group) is often synthesized from precursors like 3,5-dimethylisoxazole-4-boronic acid (used in Suzuki-Miyaura cross-coupling) . The aniline moiety can be introduced through reductive amination or alkylation of 4-chloroaniline with a methyl-oxazole intermediate. Evidence from building-block catalogs suggests tert-butyl-protected intermediates (e.g., tert-butyl 2-(4-aminophenoxy)ethylcarbamate) can stabilize reactive amines during synthesis .
Q. How is the crystal structure of this compound determined using X-ray crystallography?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Key steps include:
- Data collection with a diffractometer (e.g., Bruker AXS).
- Structure solution via direct methods (SHELXS) or experimental phasing (SHELXC/D/E).
- Refinement with SHELXL, accounting for anisotropic displacement parameters and hydrogen bonding .
- Visualization using ORTEP-3 to generate thermal ellipsoid plots .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : and NMR identify substituents (e.g., aromatic protons at δ 6.5–7.5 ppm for the aniline ring; oxazole methyl groups at δ 2.1–2.5 ppm) .
- IR : Peaks at ~3400 cm (N-H stretch) and ~1600 cm (C=N/C=C oxazole) confirm functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 279.08 for CHClNO) .
Q. How does the compound’s reactivity differ from other chloro-aniline derivatives?
- Methodological Answer : The electron-withdrawing oxazole ring reduces nucleophilicity of the aniline NH group compared to 4-chloroaniline. Reactivity studies should focus on:
- Protection/Deprotection : Use Boc or Fmoc groups to stabilize the amine during functionalization .
- Cross-Coupling : Palladium-catalyzed Buchwald-Hartwig amination for aryl-N bond formation .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data during structural elucidation?
- Methodological Answer : Discrepancies (e.g., bond lengths in NMR vs. X-ray) arise from dynamic effects (solution vs. solid state). Strategies include:
- DFT Calculations : Compare experimental NMR shifts with computed values (Gaussian or ORCA software).
- Twinned Crystals : Use SHELXL’s TWIN/BASF commands to refine twinned data .
- Paramagnetic Screening : For ambiguous NOEs, employ lanthanide shift reagents to enhance resolution .
Q. How can computational modeling predict the compound’s biological activity?
- Methodological Answer : Molecular docking (AutoDock Vina, Glide) and MD simulations (GROMACS) assess interactions with targets like kinases or oxidases. For example:
- Pharmacophore Modeling : Align the oxazole and chloro-aniline moieties with known inhibitors (e.g., p38 MAP kinase inhibitors like SB-202190) .
- ADMET Prediction : SwissADME predicts bioavailability, while ProTox-II evaluates toxicity .
Q. What in vitro assays are suitable for evaluating its enzyme inhibition potential?
- Methodological Answer :
- Kinase Inhibition : Use FRET-based assays (e.g., Z’-LYTE® kinase kit) with ATP concentrations adjusted to Km values .
- Oxidase Activity : Monitor HO production via Amplex Red fluorescence (λ=563 nm, λ=587 nm) .
- Dose-Response Curves : Fit IC values using GraphPad Prism (four-parameter logistic model) .
Q. How to analyze regioselectivity in electrophilic substitution reactions of the oxazole-aniline hybrid?
- Methodological Answer :
- Directing Effects : The oxazole’s electron-deficient ring directs electrophiles (e.g., NO) to the para position of the aniline.
- Isotopic Labeling : Use N-labeled NH to track nitration pathways via N NMR .
- Competition Experiments : Compare reaction rates with model compounds (e.g., 3,5-dimethylisoxazole vs. aniline derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
